(2-(Acryloyloxy)ethyl)trimethylammonium chloride

Vue d'ensemble

Description

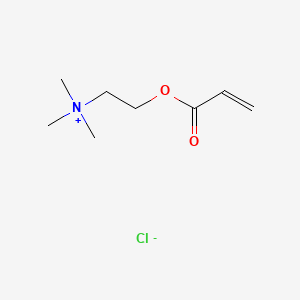

(2-(Acryloyloxy)ethyl)trimethylammonium chloride is an organic compound with the chemical formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . It is a colorless to pale yellow liquid with a pungent odor and is soluble in water, alcohols, ethers, and organic solvents . This compound is widely used in organic synthesis, particularly as a cationic monomer in polymer chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (2-(Acryloyloxy)ethyl)trimethylammonium chloride can be synthesized through the reaction of (2-hydroxyethyl)trimethylammonium chloride with acryloyl chloride . The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the compound is produced by reacting (2-hydroxyethyl)trimethylammonium chloride with acryloyl chloride in large-scale reactors . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product . The process is optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Radical Polymerization Characteristics

The compound undergoes UV-initiated free radical polymerization under nitrogen atmosphere. Key parameters include:

| Reaction Parameter | Value Range |

|---|---|

| UV wavelength | 365 nm |

| Intensity | 3.0-11.0 W/m² |

| Temperature | 0-20°C |

| Conversion Rate | 75-95% |

This reaction produces cationic polymers with molecular weights exceeding 12 million g/mol when using optimized conditions .

Copolymerization with Acrylamide

A patented method demonstrates copolymer formation through simultaneous polymerization with acrylamide monomers :

Monomer Composition

| Component | Molar Percentage |

|---|---|

| Acrylamide | 75-95% |

| Target compound | 5-25% |

Critical Reagents

-

Photoinitiators : 2,2'-azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride (0.015-0.05% mass)

-

Redox System :

-

Oxidizer: Ammonium cerous sulfate (0.00893% mass)

-

Reducer: Oxalic acid (0.00447% mass)

-

Mass ratio: 2:1 (oxidizer:reducer)

-

Reaction Optimization Data

Experimental trials identified optimal conditions for polymer synthesis:

| Parameter | Optimal Value | Effect on Product |

|---|---|---|

| UV Exposure Duration | 2.0 hours | ↑ Molecular weight |

| Monomer Concentration | 26-28% | ↑ Conversion rate |

| Temperature Control | 13-17°C | ↓ Side reactions |

Under these conditions, the resulting copolymer demonstrates:

-

Dissolution time: 25 minutes in aqueous solutions

-

Functional group retention: 88% acrylamide units (F<sub>AM</sub> = 0.88)

Inhibitors and Stabilizers

The synthesis protocol specifies:

-

Complexing Agent : Disodium EDTA (0.04-0.06% mass) prevents metal-ion interference

-

Molecular Regulator : Isopropanol (0.03-0.04% mass) controls polymer chain growth

This detailed reaction profile enables precise engineering of polymeric materials for applications requiring cationic functionality and controlled hydrophilicity.

Applications De Recherche Scientifique

Scientific Research Applications

-

Polymer Chemistry

- Cationic Polymers : ATAC is primarily used as a monomer in the synthesis of cationic polymers, which are valuable in water treatment and as flocculants. These polymers exhibit enhanced flocculation properties due to their positive charge, facilitating interactions with negatively charged particles .

- Hydrogels : The compound is integral in producing hydrogels that can be utilized in biomedical applications, particularly for drug delivery systems. Its ability to form cross-linked networks makes it suitable for encapsulating therapeutic agents .

-

Biomedical Applications

- Antimicrobial Coatings : Due to its cationic nature, ATAC has shown significant antimicrobial properties. It disrupts microbial cell membranes, making it effective against various pathogens. The minimum inhibitory concentrations (MICs) for several microorganisms are summarized below:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (MSSA) | 123 |

| Staphylococcus aureus (MRSA) | 123 |

| Pseudomonas aeruginosa | 123 |

| Escherichia coli | 370 |

| Bacillus subtilis | 123 |

| Candida albicans | 370 |

| Saccharomyces cerevisiae | 370 |

These results indicate that ATAC is effective against both Gram-positive and Gram-negative bacteria as well as yeasts .

- Gene Delivery Systems

-

Industrial Applications

- Textile Treatments : In the textile industry, ATAC is used to impart antimicrobial properties to fabrics.

- Paper Additives : It serves as an additive in paper production to enhance strength and durability.

- Conductive Coatings : The compound is also utilized in creating conductive coatings for electronic applications .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of poly([2-(acryloyloxy)ethyl]trimethylammonium chloride) against various pathogens using both broth dilution and disc diffusion methods. Results demonstrated effective inhibition of bacterial growth at concentrations comparable to those reported for ATAC .

- Flocculant Performance : Research focusing on the synthesis of cationic flocculants based on acrylamide and (2-(acryloyloxy)ethyl)trimethylammonium chloride showed improved flocculation efficiency in wastewater treatment applications, highlighting the compound's utility in environmental science .

Mécanisme D'action

The mechanism of action of (2-(Acryloyloxy)ethyl)trimethylammonium chloride involves its cationic nature, which allows it to interact with negatively charged surfaces and molecules . This interaction is primarily driven by electrostatic forces, leading to the formation of stable complexes . In polymerization reactions, the compound acts as a monomer, forming long polymer chains through radical or ionic mechanisms .

Comparaison Avec Des Composés Similaires

(2-(Methacryloyloxy)ethyl)trimethylammonium chloride: Similar in structure but contains a methacryloyl group instead of an acryloyl group.

(3-Acrylamidopropyl)trimethylammonium chloride: Contains an acrylamide group instead of an acryloyl group.

(2-(Dimethylamino)ethyl acrylate, methyl chloride quaternary salt): Contains a dimethylaminoethyl group instead of a trimethylammonium group.

Uniqueness: (2-(Acryloyloxy)ethyl)trimethylammonium chloride is unique due to its high reactivity and versatility in forming cationic polymers . Its ability to undergo various chemical reactions and form stable complexes with negatively charged molecules makes it highly valuable in multiple applications .

Activité Biologique

(2-(Acryloyloxy)ethyl)trimethylammonium chloride, commonly referred to as ATAC, is a quaternary ammonium compound that exhibits significant biological activity due to its unique chemical structure. This compound integrates both a cationic trimethylammonium moiety and an acryloyloxy group, which contributes to its interaction with various biological systems. The following sections detail the biological activities of ATAC, including its antimicrobial properties, potential applications in gene delivery, and cytotoxicity against cancer cells.

- Molecular Formula : C₇H₁₄ClNO₂

- Molecular Weight : 177.64 g/mol

- Structure : Contains a trimethylammonium group attached to an ethyl chain linked with an acryloyloxy group.

The cationic nature of ATAC allows it to effectively bind with negatively charged biological macromolecules such as DNA and microbial cell membranes, enhancing its functional applications.

Antimicrobial Activity

ATAC has shown promising antimicrobial properties against a range of microorganisms. Studies indicate that its cationic charge disrupts microbial cell membranes, leading to cell death. The minimum inhibitory concentrations (MICs) for various pathogens are summarized in Table 1.

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (MSSA) | 123 |

| Staphylococcus aureus (MRSA) | 123 |

| Pseudomonas aeruginosa | 123 |

| Escherichia coli | 370 |

| Bacillus subtilis | 123 |

| Candida albicans | 370 |

| Saccharomyces cerevisiae | 370 |

These results suggest that ATAC is effective against both Gram-positive and Gram-negative bacteria, as well as yeasts .

Gene Delivery Applications

The ability of ATAC to complex with DNA makes it a candidate for non-viral gene delivery systems. Researchers are investigating its use in facilitating the transport of genetic material into cells, which is crucial for various gene therapy applications. The interactions between ATAC and DNA can enhance cellular uptake and improve transfection efficiency .

Cytotoxicity Studies

Research has indicated that ATAC may exhibit cytotoxic effects on certain cancer cell lines. In vitro assays have been conducted to assess its impact on cell viability. For instance, studies demonstrated that ATAC could induce apoptosis in specific cancer cells while maintaining biocompatibility with normal cells. These findings point towards its potential use in targeted cancer therapies .

Case Study: Encapsulation of Pancreatic Islets

A study explored the use of poly(ATAC) microcapsules for encapsulating pancreatic islets to address insulin deficiency in diabetes. The encapsulated islets maintained functional activity for up to 90 days post-transplantation, significantly longer than non-encapsulated islets . Histological analysis confirmed high biocompatibility and minimal fibrotic overgrowth around the capsules.

Case Study: Hydrogels for Drug Delivery

Another research effort focused on developing hydrogels based on poly(ATAC) for drug delivery applications. These hydrogels exhibited controlled release properties and enhanced biocompatibility, making them suitable for pharmaceutical applications .

Propriétés

IUPAC Name |

trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16NO2.ClH/c1-5-8(10)11-7-6-9(2,3)4;/h5H,1,6-7H2,2-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGFBJMPSHGTRQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)C=C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54076-97-0 | |

| Record name | Acryloyloxyethyltrimethylammonium chloride homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54076-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2028016 | |

| Record name | 2-(Dimethylamino)ethyl acrylate methochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2028016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-[(1-oxo-2-propen-1-yl)oxy]-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

44992-01-0 | |

| Record name | Acryloyloxyethyltrimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=44992-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-((1-oxo-2-propen-1-yl)oxy)-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044992010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-[(1-oxo-2-propen-1-yl)oxy]-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Dimethylamino)ethyl acrylate methochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2028016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(acryloyloxy)ethyl]trimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHANAMINIUM, N,N,N-TRIMETHYL-2-((1-OXO-2-PROPEN-1-YL)OXY)-, CHLORIDE (1:1) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VO170W0XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.